2,2',4,4',6,6'-Hexanitrobiphenyl
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Overview
Description
Preparation Methods
The synthesis of 2,2’,4,4’,6,6’-Hexanitrobiphenyl typically involves nitration reactions. One common method is the nitration of biphenyl using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the complete nitration of the biphenyl . Industrial production methods may involve continuous processes to enhance yield and efficiency .
Chemical Reactions Analysis
2,2’,4,4’,6,6’-Hexanitrobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of amines or other reduced products.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’,4,4’,6,6’-Hexanitrobiphenyl has several scientific research applications:
Biology: Research is ongoing to explore its potential biological effects and interactions with various biomolecules.
Medicine: While not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2,2’,4,4’,6,6’-Hexanitrobiphenyl involves its interaction with molecular targets and pathways. The compound’s high nitrogen content and nitro groups play a crucial role in its reactivity. The primary reactions include the dissociation of C–NO₂ bonds and nitro-nitrite isomerization . These reactions lead to the formation of various intermediates and products, influencing its overall effects.
Comparison with Similar Compounds
2,2’,4,4’,6,6’-Hexanitrobiphenyl can be compared with other similar compounds, such as:
3,3’-Diamino-2,2’,4,4’,6,6’-hexanitrobiphenyl: This compound has additional amino groups, which can influence its reactivity and applications.
2,2’,4,4’,6,6’-Hexanitrostilbene: Known for its heat resistance and explosive properties, it shares similarities in structure and reactivity with 2,2’,4,4’,6,6’-Hexanitrobiphenyl.
Properties
CAS No. |
4433-16-3 |
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Molecular Formula |
C12H4N6O12 |
Molecular Weight |
424.19 g/mol |
IUPAC Name |
1,3,5-trinitro-2-(2,4,6-trinitrophenyl)benzene |
InChI |
InChI=1S/C12H4N6O12/c19-13(20)5-1-7(15(23)24)11(8(2-5)16(25)26)12-9(17(27)28)3-6(14(21)22)4-10(12)18(29)30/h1-4H |
InChI Key |
PJTZYMXZEQWUHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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